molecular formula C21H17N3O3S B11018788 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11018788
M. Wt: 391.4 g/mol
InChI Key: BUABIFZHBKYBEM-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of thiazole derivatives, characterized by a 1,3-thiazole ring fused with an isoindole moiety

    Name: N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

    Purpose: This compound has garnered interest due to its potential therapeutic applications.

Preparation Methods

The synthesis of this compound involves several steps. Here’s an outline of the synthetic route:

    Hydrazinolysis: Starting from a phthalimide derivative, hydrazinolysis yields the deprotected parent compound.

    Functionalization: The deprotected compound undergoes various modifications, including methylation, acylation, and carbamoylation.

    Final Compound: The resulting compound is N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide.

Chemical Reactions Analysis

    Reactions: This compound can participate in various reactions, such as oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and design related compounds.

    Biology: Investigated for potential antimicrobial or antiparasitic properties.

    Medicine: Possible applications in drug development.

    Industry: Used as a starting material for other compounds.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused thiazole-isoindole structure sets it apart.

    Similar Compounds: Related compounds include thiazolethylamines and sulfonamides.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-13-12-28-21(22-13)23-18(25)15-7-8-16-17(11-15)20(27)24(19(16)26)10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,23,25)

InChI Key

BUABIFZHBKYBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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